![molecular formula C5H10O3S B2493727 3-Methanesulfonylbutan-2-one CAS No. 855280-05-6](/img/structure/B2493727.png)
3-Methanesulfonylbutan-2-one
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Overview
Description
3-Methanesulfonylbutan-2-one is a chemical compound with the molecular formula C₅H₁₀O₃S . It is also known as meso-2,3-butanedione monosulfonate or sulfonylmethylketone. It is used in a wide range of industries, including pharmaceuticals, cosmetics, and food processing.
Molecular Structure Analysis
The InChI code for 3-Methanesulfonylbutan-2-one is1S/C5H10O3S/c1-4(6)5(2)9(3,7)8/h5H,1-3H3
. This indicates that the compound has a molecular weight of 150.2 . Physical And Chemical Properties Analysis
3-Methanesulfonylbutan-2-one is a liquid at room temperature . The compound has a CAS Number of 855280-05-6 .Scientific Research Applications
Bio-Based Solvent
3-Methanesulfonylbutan-2-one has been successfully evaluated as a bio-based solvent . This application is particularly important because many of the most common solvents used in the chemical industry and laboratories are toxic or pose hazards to the environment .
Sustainable Methylation Process
The compound is produced through the methylation of acetoin with dimethyl carbonate, which is a sustainable one-step process . This process has improved process mass intensity (PMI) and atom economy compared to previously published methods .
Substitute for Chlorinated Solvents
3-Methanesulfonylbutan-2-one has the potential to substitute carcinogenic halogenated solvents in some applications . This is significant because many common solvents, such as chloroform and dichloromethane, pose environmental and health hazards .
Low Peroxide Forming Potential
The compound exhibits a low peroxide forming potential , which is beneficial in many chemical processes as peroxides can pose safety risks.
Negative Ames Mutagenicity Test
3-Methanesulfonylbutan-2-one has shown a negative Ames mutagenicity test , indicating that it does not cause mutations in the Ames test, a widely used method to detect potential carcinogens.
Use in Friedel–Crafts Acylation
The compound has been successfully used as a solvent in a Friedel–Crafts acylation , a type of acylation reaction in organic chemistry.
Use in N-Alkylations
3-Methanesulfonylbutan-2-one has also been used as a solvent for N-alkylations , a type of alkylation reaction that involves the transfer of an alkyl group from one molecule to another.
Safety and Hazards
properties
IUPAC Name |
3-methylsulfonylbutan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c1-4(6)5(2)9(3,7)8/h5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYQEZPRSQWMAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methanesulfonylbutan-2-one |
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